Piperidine-4-sulfonamide hydrochloride

Beschreibung

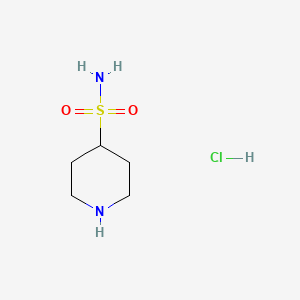

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

piperidine-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHJMPYOEJQTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-46-2 | |

| Record name | piperidine-4-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Mode of Action

For instance, some piperidine derivatives have been found to develop a stable hydrophobic interaction with their targets .

Biochemical Pathways

For example, some piperidine derivatives have been found to modulate signaling pathways associated with Toll-like receptor adaptor molecules .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For example, some piperidine derivatives have been found to have potential for brain metastases treatment due to their enhanced central nervous system pharmacokinetic properties .

Biochemische Analyse

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors. The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331.

Cellular Effects

Piperidine derivatives have been shown to have significant effects on various types of cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Piperidine derivatives have been shown to have stability and long-term effects on cellular function observed in in vitro or in vivo studies.

Transport and Distribution

Piperidine derivatives are known to interact with various transporters or binding proteins.

Subcellular Localization

Piperidine derivatives are known to be directed to specific compartments or organelles.

Biologische Aktivität

Piperidine-4-sulfonamide hydrochloride is a compound that has garnered attention in the pharmaceutical field due to its diverse biological activities, particularly as an antibacterial agent. This article synthesizes key findings from recent research, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

Piperidine derivatives are significant in medicinal chemistry, serving as scaffolds for various bioactive compounds. The sulfonamide group enhances the pharmacological properties of piperidine derivatives, making them valuable in drug design. This compound specifically has shown promising results in antibacterial activity, particularly against plant pathogens.

Recent studies have elucidated the mechanisms through which this compound exerts its biological effects:

- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial in bacterial folate biosynthesis. This compound has been identified as a potent inhibitor of DHPS, disrupting the synthesis of essential metabolites necessary for bacterial growth .

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to interact with bacterial cell membranes, increasing permeability and leading to cell lysis. This was confirmed through fluorescence microscopy and scanning electron microscopy (SEM), which demonstrated morphological changes in treated bacterial cells .

Antibacterial Efficacy

The antibacterial potency of this compound has been quantified in various studies:

| Pathogen | EC50 (µg/mL) | Comparison |

|---|---|---|

| Xanthomonas oryzae | 2.02 | Superior to bismerthiazol (42.38) |

| Xanthomonas campestris | 4.74 | Comparable to traditional agents |

These results indicate that this compound is significantly more effective than commonly used commercial agents against specific bacterial strains .

Case Studies and Experimental Findings

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. The compound's action was dose-dependent, with lower concentrations yielding significant antibacterial activity.

- In Vivo Efficacy : In agricultural applications, field trials showed that this compound could reduce bacterial blight in rice plants, achieving curative and protective effects of 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL .

- Behavioral Studies : Additional research indicated that derivatives of piperidine-4-sulfonamide could also function as dopamine reuptake inhibitors, suggesting potential applications in pain management and neurological disorders .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Carbonic Anhydrase Inhibition

- Piperidine-4-sulfonamide hydrochloride is recognized for its role as a carbonic anhydrase inhibitor. This enzyme is crucial for maintaining pH balance and fluid homeostasis in biological systems. Inhibition of carbonic anhydrases can be therapeutically beneficial for conditions such as glaucoma and edema .

- Studies have demonstrated that this compound can effectively inhibit carbonic anhydrase activity, which can be quantified through enzyme kinetics assays. This property positions it as a candidate for further pharmaceutical development aimed at treating related disorders.

-

Antibacterial Properties

- Research indicates that this compound exhibits potential antibacterial activity, making it a candidate for developing new antibiotics . Its structural similarity to other sulfonamides enhances its efficacy against various bacterial strains.

- A study highlighted the compound's inhibitory activity against Xanthomonas oryzae, the causative agent of rice bacterial blight, showcasing its potential in agricultural applications to manage plant diseases .

- Catalytic Role in Organic Synthesis

- Inhibition Studies

-

Antibacterial Efficacy

- A comprehensive study evaluated the compound's effectiveness against Xanthomonas oryzae, revealing an EC50 value significantly lower than traditional treatments, indicating superior potency as a bactericide . The mechanism involved interaction with dihydropteroate synthase, leading to irreversible damage to bacterial cell membranes.

- Environmental Impact

Vergleich Mit ähnlichen Verbindungen

Molecular Features :

- This compound : The sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets.

- 4-(Diphenylmethoxy)piperidine hydrochloride : The bulky diphenylmethoxy group reduces solubility but may increase membrane permeability in hydrophobic environments.

Toxicity and Regulation :

- Limited toxicity data for most analogs highlight the need for further safety assessments.

Research Findings

- Solubility Trends : Sulfonamide-containing derivatives (e.g., Piperidine-4-sulfonamide HCl) exhibit higher aqueous solubility compared to phenyl- or chlorophenyl-substituted analogs, influencing their bioavailability.

- Biological Activity : The sulfonamide group in Piperidine-4-sulfonamide HCl is critical for binding to bacterial enzymes, supporting its role in antibacterial drug development.

Vorbereitungsmethoden

Overview of Piperidine Derivatives Synthesis

Piperidine derivatives, including piperidine-4-sulfonamide hydrochloride, are typically synthesized through multi-step reactions involving functionalization of the piperidine ring. Recent advances emphasize chemoselective synthesis and mild reaction conditions to improve yields and selectivity.

- One-pot sequential reactions involving Suzuki–Miyaura coupling followed by hydrogenation have been successfully applied to functionalize piperidine rings under mild conditions, highlighting the importance of controlling starting material concentrations for optimal hydrogenation rates.

- Stereoselective coupling and hydrogenation cascades have also been reported, allowing for the synthesis of stereochemically pure piperidine derivatives without loss of enantioselectivity.

These methods provide a conceptual framework for preparing substituted piperidines, although specific protocols for this compound require further elaboration.

Specific Preparation Routes for this compound

While direct literature on this compound is limited, closely related compounds such as piperidine-4-carbothioamide hydrochloride have well-documented preparation procedures that can inform sulfonamide synthesis due to structural similarities.

Preparation from 4-Cyanopiperidine Derivatives

- The synthesis generally starts from 4-cyanopiperidine, which itself is prepared from piperidine-4-carbamide via dehydration using reagents like phosphorus oxychloride or thionyl chloride.

- The 4-cyanopiperidine hydrochloride intermediate is neutralized with a suitable base to yield the free amine, which serves as a precursor for further functionalization.

Reaction with Hydrogen Sulfide and Base Catalysts

- Piperidine-4-carbothioamide hydrochloride is prepared by reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of catalytic amounts (0.1% to 20%) of organic bases such as tertiary amines (R1N(R2)R3) or heteroaromatic bases from the pyridine group.

- The solvent choice includes primary, secondary, and tertiary alcohols, which facilitate the reaction under mild conditions without the need for stoichiometric base amounts or harsh solvents like DMF.

- This method avoids additional neutralization steps and minimizes waste, making it more efficient and environmentally friendly compared to earlier protocols that required stoichiometric bases and complex workups.

Although this procedure is described for carbothioamide derivatives, analogous sulfonamide formation may be achievable by substituting sulfur sources or modifying reaction conditions accordingly.

Comparative Analysis of Preparation Methods

| Preparation Step | Traditional Methods | Improved Catalytic Method (Patent ES2712915T3) |

|---|---|---|

| Starting Material | Piperidine-4-carbamide → 4-cyanopiperidine (dehydration) | Same as traditional |

| Functionalization | Use of stoichiometric base (e.g., diethanolamine) and DMF solvent | Catalytic base (0.1–20%) with alcohol solvents |

| Sulfur Source | Hydrogen sulfide gas or salts (stoichiometric amounts) | Hydrogen sulfide with catalytic base |

| Reaction Conditions | Requires dry ice condenser, aqueous treatment, and large waste | Mild conditions, less waste, no stoichiometric base needed |

| Workup and Purification | Neutralization and extraction steps | Simplified due to catalytic process |

| Environmental Impact | High due to solvents and waste | Reduced by catalytic approach and greener solvents |

This comparison underscores the advancements in preparation methods that improve efficiency, reduce environmental impact, and simplify the synthesis of piperidine derivatives.

Research Findings and Notes

- Maintaining optimal concentrations of starting materials is critical for successful hydrogenation and functionalization of piperidine rings.

- The choice of base catalyst significantly affects reaction rates and selectivity; tertiary amines and pyridine derivatives have proven effective in catalytic amounts.

- Solvent selection impacts the reaction environment; alcohols provide a suitable medium for catalytic reactions without the drawbacks of DMF or aqueous systems.

- The preparation of sulfonamide analogs may follow similar principles, though direct literature on this compound synthesis is scarce, and further research may be required to optimize conditions.

Summary Table of Key Preparation Parameters

Q & A

Q. What are the common synthetic routes for piperidine-4-sulfonamide hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonylation of piperidine derivatives. A standard method involves reacting 4-aminopiperidine with sulfonyl chlorides under basic conditions (e.g., NaOH in dichloromethane) . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Reactions are often conducted at 0–5°C to minimize side products.

- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete conversion .

Purification is typically achieved via recrystallization from ethanol/water mixtures .

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

- NMR : H NMR should show characteristic peaks for the piperidine ring (δ 1.5–2.5 ppm) and sulfonamide protons (δ 3.1–3.3 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 296.21 (for CHClNOS) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does structural modification of the sulfonamide group impact biological activity in drug discovery?

Substituents on the sulfonamide moiety (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter receptor binding:

- Electron-withdrawing groups (e.g., Cl) enhance stability but may reduce solubility.

- Electron-donating groups (e.g., OCH) improve aqueous solubility but may decrease metabolic stability .

Example: 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride shows higher affinity for serotonin receptors than its methoxy analog .

Q. What analytical methods resolve contradictions in reported solubility and stability data?

Conflicting data (e.g., solubility in water vs. DMSO) arise from varying salt forms (free base vs. HCl salt). To address this:

- pH-Dependent Solubility Testing : Measure solubility across pH 1–7 (simulating physiological conditions) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can computational modeling guide the design of piperidine-4-sulfonamide analogs for enzyme inhibition?

- Docking Studies : Use AutoDock Vina to predict binding poses in target enzymes (e.g., carbonic anhydrase).

- QSAR Models : Correlate substituent electronegativity with IC values to prioritize synthetic targets .

Case Study: Modifying the piperidine N-substituent improved IC values for acetylcholinesterase inhibition by 20-fold .

Q. What strategies optimize reaction scalability for multi-gram synthesis?

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C offers higher reproducibility at scale .

- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve yield by 15% .

Methodological Challenges and Solutions

Q. How to address low yields in sulfonylation reactions?

- Side Reaction Mitigation : Add molecular sieves to absorb HCl, preventing piperidine ring decomposition .

- Alternative Reagents : Use sulfonyl fluorides instead of chlorides for slower, more controlled reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.